5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3
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Overview
Description
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is a deuterated analogue of 5beta-Pregnan-3alpha,21-diol-20-one. This compound is a metabolite of 11-Deoxycorticosterone (DOC) and is often used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves the incorporation of deuterium atoms into the parent compound, 5beta-Pregnan-3alpha,21-diol-20-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism.
Biology: Employed in studies of steroid hormone action and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions related to steroid hormone imbalances.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the compound may also affect its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-3beta,21-diol-20-one: Another steroid metabolite with similar properties but different stereochemistry.
5beta-Pregnane-3alpha,20alpha-diol: A related compound with variations in the hydroxyl group positions.
Uniqueness
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in research applications. This makes it a valuable tool for studying steroid metabolism and hormone action.
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,2-dideuterio-1-[(3R,5R,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15?,16?,17?,18-,20?,21?/m1/s1/i12D2,18D |
InChI Key |
CYKYBWRSLLXBOW-SWAHQGBNSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.